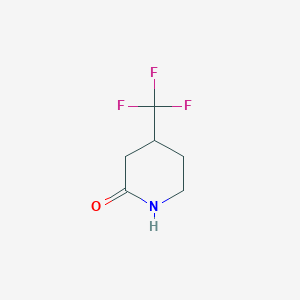

4-(Trifluoromethyl)piperidin-2-one

Description

Significance of Piperidinone Scaffolds in Medicinal Chemistry

Piperidinone scaffolds, which are six-membered heterocyclic rings containing a nitrogen atom and a ketone group, are considered "privileged structures" in medicinal chemistry. scilit.com This designation stems from their ability to serve as a versatile framework for the synthesis of a wide array of biologically active molecules. The piperidine (B6355638) ring is a common feature in many pharmaceuticals and natural alkaloids, and its derivatives are integral to more than twenty classes of drugs. nih.govnih.gov The structural rigidity and the presence of a nitrogen atom in the piperidinone core allow for specific interactions with biological targets, making it an attractive starting point for drug design. nih.govresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, an important endeavor in modern organic chemistry. nih.gov

Role of the Trifluoromethyl Group in Modulating Biological Activity and Pharmacokinetics

The introduction of a trifluoromethyl (-CF3) group into a molecular structure is a widely employed strategy in drug design to enhance a compound's therapeutic properties. mdpi.comhovione.com The -CF3 group is highly electronegative and lipophilic, and its incorporation can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov The strong carbon-fluorine bonds in the trifluoromethyl group make it resistant to metabolic oxidation, which can increase the half-life of a drug. mdpi.comwikipedia.org Furthermore, the steric and electronic properties of the -CF3 group can be leveraged to fine-tune the interactions of a molecule with its biological target. nih.govwikipedia.org It is often used as a bioisostere for a methyl or chloro group to optimize the pharmacokinetic profile of a lead compound. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLIOIYAGSNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290172 | |

| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-50-2 | |

| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Trifluoromethyl Piperidin 2 One and Its Derivatives

Direct Trifluoromethylation Approaches

Direct trifluoromethylation involves the introduction of the CF3 group onto a piperidin-2-one scaffold. This can be achieved by converting a suitable functional group at the C-4 position into a trifluoromethyl group or by direct C-H trifluoromethylation.

Sulfur tetrafluoride (SF4) is a potent fluorinating agent capable of converting carboxylic acids and ketones into trifluoromethyl groups. A plausible synthetic route to 4-(trifluoromethyl)piperidin-2-one using this methodology would start from a piperidin-2-one derivative with a carboxylic acid at the 4-position. For instance, the treatment of 2-oxopiperidine-4-carboxylic acid with SF4, typically in the presence of a catalyst such as anhydrous hydrogen fluoride, would be expected to yield the desired product. This transformation is well-documented for the synthesis of other trifluoromethylated piperidines. The first synthesis of 2-(trifluoromethyl)piperidine was achieved by reacting the sodium salt of pipecolic acid with SF4 mdpi.com.

Table 1: Hypothetical Reaction Conditions for SF4 Mediated Trifluoromethylation

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 2-Oxopiperidine-4-carboxylic acid | SF4, HF (cat.) | Dichloromethane | 100-120 | 12-24 | 40-60 |

The direct trifluoromethylation of a C-H bond at the 4-position of piperidin-2-one represents a more atom-economical but challenging approach. This would typically involve the generation of a trifluoromethyl radical or a nucleophilic or electrophilic trifluoromethylating species that can react with the piperidinone ring. While methods for the direct C-H trifluoromethylation of heterocycles are an active area of research, the regioselectivity can be difficult to control. For a piperidin-2-one, the presence of the carbonyl group and the secondary amine influences the reactivity of the C-H bonds, potentially directing the trifluoromethylation to a specific position.

Cyclization Reactions for Piperidinone Ring Formation

An alternative and often more controlled strategy involves the formation of the piperidinone ring from a linear precursor that already contains the trifluoromethyl group. Intramolecular cyclization reactions are powerful tools for the construction of heterocyclic systems.

The intramolecular Mannich reaction is a classic and effective method for the synthesis of nitrogen-containing heterocycles. In the context of this compound, a suitable acyclic precursor would be a δ-amino ester or acid bearing a trifluoromethyl group at the β-position relative to the amino group. The reaction proceeds through the formation of an iminium ion, which is then attacked by an enol or enolate to form the six-membered ring. This approach offers good control over stereochemistry, which is particularly important when synthesizing substituted piperidines. While specific examples for this compound are not prevalent, the intramolecular Mannich reaction is a well-established method for the synthesis of various substituted piperidines.

Table 2: Plausible Precursors for Intramolecular Mannich Cyclization

| Precursor | Product | Catalyst |

|---|---|---|

| Methyl 5-amino-4-(trifluoromethyl)pentanoate | This compound | Acid or Base |

The intramolecular aza-Michael addition is another powerful strategy for the synthesis of piperidinones. This reaction involves the conjugate addition of a nitrogen nucleophile (an amine) to an α,β-unsaturated ester, ketone, or nitrile. For the synthesis of this compound, a suitable precursor would be an amino-tethered α,β-unsaturated ester where the trifluoromethyl group is positioned to become the C-4 substituent of the resulting piperidinone. The intramolecular Michael addition is known for its efficiency and is often promoted by a base. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the substrate.

Intermolecular Cyclization Strategies

The aza-Diels-Alder reaction is a highly effective method for the synthesis of six-membered nitrogen heterocycles, including piperidinone derivatives. researchgate.netrsc.org This reaction involves the [4+2] cycloaddition of an imine (the aza-diene or dienophile) with a diene or an enone. To construct trifluoromethyl-substituted piperidine (B6355638) scaffolds, trifluoromethyl hemiaminals have been utilized in a primary amine-catalyzed asymmetric formal aza-Diels-Alder reaction with enones. nih.gov This approach provides access to structurally diverse piperidines with high stereoselectivity.

The reaction proceeds through the formation of a chiral gem-diamine intermediate, which then engages in a stepwise cycloaddition with the enone. nih.gov This protocol allows for the creation of multiple stereocenters in a single, efficient step. The resulting substituted piperidine can be a precursor to the desired this compound through further functional group manipulations.

| Trifluoromethyl Hemiaminal Substrate | Enone Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| N-Benzyl-2,2,2-trifluoro-1-methoxyethan-1-amine | Chalcone | >20:1 | 95 | 96 |

| N-(4-Methoxybenzyl)-2,2,2-trifluoro-1-methoxyethan-1-amine | (E)-1,3-Diphenylprop-2-en-1-one | >20:1 | 96 | 97 |

| N-Allyl-2,2,2-trifluoro-1-methoxyethan-1-amine | (E)-4-Phenylbut-3-en-2-one | 15:1 | 92 | 85 |

Transformations of Pre-formed Cyclic Structures

A common and effective strategy for the synthesis of piperidines is the reduction of the corresponding aromatic pyridine (B92270) precursors. nih.gov For the synthesis of this compound, this approach would involve the initial synthesis of a 4-(trifluoromethyl)pyridin-2(1H)-one, followed by the reduction of the heterocyclic ring. The synthesis of trifluoromethylated pyridones can be achieved through various methods, including cyclocondensation reactions using trifluoromethyl-containing building blocks like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov

Once the 4-(trifluoromethyl)pyridin-2(1H)-one precursor is obtained, the reduction to the saturated lactam can be accomplished through catalytic hydrogenation. researchgate.net A variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere are typically employed for this transformation. The conditions of the hydrogenation (pressure, temperature, solvent, and catalyst) can be optimized to achieve complete saturation of the ring to yield this compound.

| Substrate Type | Catalyst | Conditions | Product |

|---|---|---|---|

| α-Trifluoromethylpyridine | Pd/C | H₂ (pressure), Acidic media | α-Trifluoromethylpiperidine |

| Substituted Pyridine | PtO₂ | H₂ (1 atm), Acetic Acid | Substituted Piperidine |

| Pyridinone | Rh/C | H₂ (high pressure), various solvents | Piperidinone |

Ring expansion reactions provide an alternative route to six-membered rings from more readily available five-membered precursors. A notable example is the Conjugate Addition/Ring Expansion (CARE) cascade reaction, which can be used to prepare medium-sized lactams from smaller cyclic imides. nih.govsemanticscholar.org This strategy could potentially be adapted for the synthesis of the piperidinone core from a five-membered pyrrolidone derivative.

The process would begin with the N-acylation of a pyrrolidone with a Michael acceptor, such as acryloyl chloride, to form an N-acyl-2-pyrrolidone. Treatment of this intermediate with a primary amine would initiate a conjugate addition, followed by an intramolecular cyclization and subsequent ring expansion cascade to yield a substituted piperidinone. semanticscholar.org While this method is versatile, the strategic placement of the trifluoromethyl group at the C4 position of the final piperidinone product would require a carefully designed, substituted pyrrolidone precursor.

Derivatization of Existing Piperidinone Scaffolds (e.g., Aldol Condensation)

The modification of pre-existing piperidinone rings is a key strategy for synthesizing diverse derivatives. Aldol-type condensations, such as the Claisen-Schmidt condensation, are powerful tools for this purpose. This reaction typically involves the base- or acid-catalyzed reaction between a piperidinone and an aldehyde or ketone to form an α,β-unsaturated ketone.

For instance, 3,5-bis(arylidene)-4-piperidones (BAPs) containing trifluoromethyl groups have been synthesized by reacting a 4-piperidinone hydrochloride with a trifluoromethyl-substituted benzaldehyde. nih.gov The reaction, catalyzed by dry hydrogen chloride gas in acetic acid, first generates the bis(arylidene) intermediates, which can then be further derivatized, for example, by N-sulfonylation. nih.gov A similar approach using potassium hydroxide (KOH) in an ethanol-water mixture has also been employed to synthesize (3E,5E)-1-benzyl-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one from 1-benzyl-4-piperidone and 4-trifluoromethylbenzaldehyde. mdpi.com

Crossed aldol reactions have been successfully performed on N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, a closely related scaffold. The stereochemical outcome of these reactions can be controlled by the choice of additives. For example, using HMPA as an additive preferentially leads to the formation of anti-aldol products in good to excellent yields. mdpi.com In contrast, reactions without this additive tend to furnish the corresponding syn-isomers. mdpi.com This highlights the ability to selectively generate different diastereomers by modifying reaction conditions.

Table 1: Solvent and Additive Effects on Aldol Reaction Diastereoselectivity mdpi.com

| Electrophile | Additive/Solvent | Product(s) | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | None / THF | 3,7-syn-2e | >99:1 | 85 |

| Benzaldehyde | HMPA / THF | 3,7-anti-2e | 1:>99 | 80 |

| Cyclohexanone | None / THF | 3,7-syn-6b | >99:1 | 91 |

| Cyclohexanone | HMPA / THF | 3,7-anti-6b | 1:>99 | 83 |

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric methods to produce enantiomerically enriched trifluoromethyl-substituted piperidinones is of significant interest due to the importance of chiral molecules in pharmacology. These strategies can be broadly categorized into catalytic enantioselective methods, diastereoselective approaches, and the use of chiral auxiliaries.

Enantioselective catalysis offers an efficient route to chiral piperidines. One prominent method is the asymmetric hydrogenation of trifluoromethyl-substituted pyridinium salts. Using a chiral iridium-based catalyst, trifluoromethyl-substituted pyridinium hydrochlorides can be hydrogenated to yield chiral poly-substituted piperidines with high enantiomeric excess (up to 90% ee). rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridinium ring, facilitating the hydrogenation and allowing for the creation of three stereogenic centers in a single step. rsc.org

Another advanced catalytic approach is the copper-catalyzed cyclizative aminoboration of alkene-containing acyloxyamines. This method can produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net The regioselectivity of the reaction is controlled by the coordination of an aryl group on the alkene to the copper catalyst, directing the borylation to form the six-membered ring. nih.gov

Diastereoselective methods build upon existing stereocenters to control the formation of new ones. Intramolecular reactions are particularly effective in this regard. For example, a diastereoselective synthesis of 2-trifluoromethylpiperidines has been achieved through an intramolecular Mannich reaction. mdpi.com This reaction proceeds via a chair-like transition state that minimizes steric interactions, thereby directing the stereochemical outcome of the cyclization. mdpi.com

As mentioned previously, the aldol condensation of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione demonstrates excellent diastereoselectivity, which can be tuned to favor either syn or anti products based on the reaction conditions. mdpi.com The formation of a cyclic chelated transition state involving a lithium enolate is proposed to control the facial selectivity of the electrophilic attack, leading to the observed high diastereoselectivity. mdpi.com

Chiral auxiliaries are temporary stereogenic groups that are attached to a substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.comwikipedia.org Oxazolidinones are a widely used class of chiral auxiliaries. wikipedia.org For example, chiral N-acyl oxazolidinones can be used to perform diastereoselective alkylations, including trifluoromethylations, with the stereochemistry being controlled by the auxiliary. nih.gov After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.orgnih.gov

The chiral pool strategy utilizes enantiomerically pure starting materials derived from natural sources. A notable example is the synthesis of homochiral α-trifluoromethyl piperidines starting from a chiral β-aminoketal. core.ac.uk An intramolecular Mannich reaction on this chiral substrate provides a pathway to enantiopure trifluoromethylated piperidine derivatives. core.ac.uk

Table 2: Overview of Asymmetric Synthesis Strategies

| Strategy | Method | Key Features | Ref. |

|---|---|---|---|

| Enantioselective Catalysis | Asymmetric Hydrogenation | Iridium catalyst; creates up to 3 stereocenters; up to 90% ee. | rsc.org |

| Cyclizative Aminoboration | Copper catalyst; forms 2,3-cis-disubstituted piperidines. | nih.govresearchgate.net | |

| Diastereoselective Approach | Intramolecular Mannich Reaction | Cyclization proceeds via a sterically controlled transition state. | mdpi.com |

| Aldol Condensation | Tunable selectivity for syn/anti products via additives. | mdpi.com | |

| Chiral Auxiliary/Pool | Chiral Oxazolidinones | Auxiliary directs stereoselective alkylation/trifluoromethylation. | wikipedia.orgnih.gov |

| Chiral β-aminoketal | Intramolecular Mannich reaction on a chiral starting material. | core.ac.uk |

Advanced Synthetic Techniques and Challenges

The synthesis of this compound and its analogues is not without its difficulties. Key challenges include achieving high regioselectivity and stereocontrol during the introduction of the trifluoromethyl group.

Controlling the precise location (regioselectivity) and 3D orientation (stereocontrol) of the trifluoromethyl group is a central challenge. Direct electrophilic fluorination of piperidone-derived enol equivalents, for instance, can suffer from regioselectivity problems, especially when applied to non-symmetrical piperidinone scaffolds. nih.govacs.org

The factors governing the selectivity of ring-opening reactions of strained heterocycles like aziridines with fluorine nucleophiles are complex. nih.gov Such reactions can proceed through a pathway intermediate between SN1 and SN2 mechanisms, which can lead to a lack of clear regio- and stereocontrol. nih.gov However, specific reagents can provide high selectivity. For example, the use of DMPU-HF for the hydrofluorination of aziridines has been shown to yield products with high regioselectivity, favoring attack at the more substituted carbon, which is characteristic of an SN1-type pathway. nih.gov

Computational methods, such as the distortion/interaction model, can be used to predict the regioselectivity of reactions on strained intermediates like piperidynes. escholarship.org DFT calculations can reveal unsymmetrical distortions in the ground state of the intermediate, which correlates with preferential attack at the more reactive site. escholarship.org Such predictive models are invaluable for designing synthetic routes that overcome challenges in regioselectivity.

Development of Novel Reagents and Catalysts

The synthesis of this compound and its derivatives has been significantly advanced through the development of novel reagents and catalysts designed to improve efficiency, selectivity, and reaction conditions. Key areas of innovation include the design of sophisticated catalysts for hydrogenation and the introduction of new reagents for direct trifluoromethylation.

One of the primary routes to this compound involves the catalytic hydrogenation of the corresponding pyridinone precursor, 4-(trifluoromethyl)pyridin-2-one. Traditional methods have often relied on standard heterogeneous catalysts such as palladium on carbon (Pd/C). nih.gov However, recent research has focused on developing more active and selective catalyst systems. For instance, enantioselective synthesis of trifluoromethyl-substituted piperidines has been achieved through iridium-catalyzed hydrogenation of pyridinium hydrochlorides, suggesting a promising avenue for producing chiral derivatives of this compound. rsc.org The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the pyridinone ring towards hydrogenation. rsc.org Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of substituted pyridines to their corresponding piperidines, typically conducted in a protic solvent like glacial acetic acid under hydrogen pressure. researchgate.netasianpubs.org

Beyond metal-based catalysts, organocatalysis has emerged as a powerful tool. A notable development is the use of Brønsted bases, such as 2-dimethylaminopyridine (2-DMAP), to catalyze the Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. This method provides an efficient route to 4-trifluoromethyl-2-pyrones, which can be subsequently converted to 4-trifluoromethyl-2-pyridones, the direct precursors for this compound. rsc.org

The direct introduction of the trifluoromethyl group onto the piperidin-2-one scaffold represents another significant area of reagent development. Electrophilic trifluoromethylating reagents have become increasingly popular for this purpose. nih.gov These reagents, often hypervalent iodine compounds, offer a way to install the CF₃ group under milder conditions compared to traditional methods that might employ harsh, hazardous reagents. The development of reagents like Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) has expanded the toolkit for late-stage trifluoromethylation. nih.govpharmtech.com These reagents can generate an electrophilic trifluoromethyl species (CF₃⁺) or a trifluoromethyl radical (CF₃•), which can then react with a suitable nucleophilic precursor of this compound. nih.govrsc.org

The table below summarizes some of the novel reagents and catalysts employed in the synthesis of this compound and its precursors.

| Catalyst/Reagent | Precursor/Substrate | Reaction Type | Key Advantages |

| Palladium on Carbon (Pd/C) | 4-(Trifluoromethyl)pyridin-2-one | Hydrogenation | Widely available, effective for ring saturation. nih.gov |

| Iridium-based catalysts | Trifluoromethyl-substituted pyridiniums | Asymmetric Hydrogenation | Enables synthesis of chiral piperidine derivatives. rsc.org |

| Platinum(IV) Oxide (PtO₂) | Substituted Pyridines | Hydrogenation | Effective under moderate pressure in protic solvents. researchgate.netasianpubs.org |

| 2-Dimethylaminopyridine (2-DMAP) | Cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate | Pechmann-type condensation | Efficient, metal-free synthesis of pyridone precursors. rsc.org |

| Togni's Reagent | Enolates or other nucleophilic piperidinone precursors | Electrophilic Trifluoromethylation | Mild reaction conditions for direct CF₃ group introduction. nih.govpharmtech.com |

| Umemoto's Reagents | Nucleophilic piperidinone precursors | Electrophilic Trifluoromethylation | Versatile for introducing the CF₃ group. nih.gov |

Strategies for Overcoming Synthetic Limitations

The synthesis of this compound is not without its challenges, which include managing the reactivity of fluorinated precursors, achieving desired regioselectivity, and ensuring high yields. Several strategies have been developed to overcome these limitations.

A primary challenge lies in the introduction of the trifluoromethyl group. Direct trifluoromethylation of the piperidin-2-one ring can be difficult and may lead to a mixture of products. A common strategy to circumvent this is to construct the heterocyclic ring with the trifluoromethyl group already in place. The synthesis of 4-(trifluoromethyl)pyridin-2-one from acyclic precursors, followed by hydrogenation, is a prime example of this approach. nih.govrsc.org This strategy avoids potential issues with the stability of the piperidinone ring under harsh trifluoromethylation conditions.

The hydrogenation of 4-(trifluoromethyl)pyridin-2-one can also present difficulties, such as requiring high pressures or temperatures, or leading to over-reduction. The choice of catalyst and solvent is crucial in mitigating these issues. For example, the use of PtO₂ in glacial acetic acid allows for the hydrogenation of substituted pyridines under relatively moderate conditions. researchgate.netasianpubs.org The development of more active catalysts, such as specific iridium complexes, can also lead to milder reaction conditions and improved enantioselectivity for chiral derivatives. rsc.org

The use of directing groups is another sophisticated strategy to overcome challenges related to regioselectivity in C-H functionalization. While not yet specifically reported for this compound, palladium-catalyzed C-H trifluoromethylation of heterocycles using a directing group is a known method. nih.gov This approach could potentially be adapted to introduce a trifluoromethyl group at a specific position on the piperidinone ring, thus overcoming issues of regiocontrol.

The table below outlines some common synthetic limitations and the strategies employed to overcome them.

| Synthetic Limitation | Strategy | Example |

| Difficulty in direct trifluoromethylation of the piperidinone ring | Ring construction with the CF₃ group already incorporated | Synthesis of 4-(trifluoromethyl)pyridin-2-one followed by hydrogenation. nih.govrsc.org |

| Harsh conditions for hydrogenation | Use of highly active or specific catalysts | Employing PtO₂ in acetic acid or enantioselective iridium catalysts. rsc.orgresearchgate.netasianpubs.org |

| Low yields in trifluoromethylation steps | Use of modern, milder trifluoromethylating reagents | Application of electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents. nih.govpharmtech.com |

| Poor regioselectivity in CF₃ group introduction | Stepwise synthesis with controlled introduction of functional groups | Synthesis from δ-lactams via imine intermediates and subsequent trifluoromethylation. nih.gov |

| Potential for over-reduction or side reactions | Optimization of reaction conditions (catalyst, solvent, pressure, temperature) | Tailoring hydrogenation protocols to the specific substrate. researchgate.netasianpubs.org |

Iii. Medicinal Chemistry and Biological Activity of 4 Trifluoromethyl Piperidin 2 One Scaffolds

Impact of the Trifluoromethyl Group on Pharmacological Relevance

The trifluoromethyl group is a bioisostere for a methyl group or chlorine atom but possesses distinct properties that are often leveraged to optimize drug candidates. mdpi.commdpi.com Its strong electron-withdrawing nature, high electronegativity, and lipophilicity can dramatically alter a molecule's behavior in a biological system. mdpi.com

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govugent.be The trifluoromethyl group is known to increase the lipophilicity of molecules. mdpi.commdpi.com

The introduction of a CF3 group generally enhances a compound's ability to partition into lipid bilayers, which can facilitate permeability across cellular membranes. mdpi.comnih.gov This is a crucial step for a drug to reach its intracellular target of action. nih.gov The Hansch π value, a measure of a substituent's contribution to lipophilicity, is +0.88 for the trifluoromethyl group, indicating its significant lipophilic character. mdpi.com This increased lipophilicity can improve brain penetration for drugs targeting the central nervous system. mdpi.com Studies on various fluorinated compounds have shown a strong correlation between their logP values and their membrane molar partitioning coefficients, confirming that modifications to lipophilicity through fluorination directly impact membrane permeability. ugent.beresearchgate.net The strong electron-withdrawing effect of the CF3 group can also alter the electronic properties of the parent molecule, which in turn influences its interactions with biological membranes. nih.gov

| Property | Value/Description | Reference |

|---|---|---|

| Hansch Lipophilicity Parameter (π) | +0.88 | mdpi.com |

| Steric Similarity | Bioisostere for Chlorine (1.30 Å vs. 0.99 Å) | mdpi.com |

| Electronic Effect | Strongly electron-withdrawing | mdpi.comnih.gov |

A significant advantage of incorporating a trifluoromethyl group into a drug candidate is the enhancement of its metabolic stability. mdpi.commdpi.com The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond. mdpi.com This high bond strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are primary mediators of drug breakdown in the liver. chemrxiv.org

By replacing a metabolically vulnerable methyl or methylene group with a CF3 group, medicinal chemists can block a potential site of metabolic attack. mdpi.comnih.gov This "metabolic blocking" strategy can lead to a longer plasma half-life, improved bioavailability, and a more predictable pharmacokinetic profile. mdpi.comresearchgate.net Studies comparing methyl analogues to their trifluoromethyl counterparts have demonstrated that the trifluoromethyl group can provide a "global" protective effect, reducing metabolism not only at the site of substitution but also at other positions on the molecule. nih.gov This enhanced stability is a key reason for the prevalence of the CF3 group in many approved pharmaceuticals. mdpi.com

The trifluoromethyl group can significantly influence how a molecule interacts with its biological target, such as a receptor or enzyme. mdpi.com Its steric bulk, which is larger than a methyl group, can promote a specific conformation that is favorable for binding. mdpi.com Furthermore, the CF3 group's strong electron-withdrawing nature alters the electronic distribution of the entire molecule, which can affect key binding interactions. nih.gov

The fluorine atoms of the CF3 group are poor hydrogen bond acceptors, but they can participate in other non-covalent interactions, such as dipole-dipole, multipolar, and halogen bonds, with amino acid residues in a protein's active site. nih.gov These interactions can contribute to enhanced binding affinity and selectivity. For instance, in the design of inhibitors for various enzymes, the introduction of a trifluoromethyl group has led to more potent compounds. nih.govresearchgate.net Molecular docking studies on trifluoromethyl-substituted piperidones have confirmed their ability to bind effectively to the active sites of target proteins like Bcl-2 and p65. nih.gov

Structure-Activity Relationship (SAR) Studies of 4-(Trifluoromethyl)piperidin-2-one Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. For derivatives of this compound, SAR exploration focuses on how different substituents on the piperidinone ring and its nitrogen atom affect biological activity.

Modifying the substituent at the N-1 position of the piperidinone ring is a common strategy to modulate the pharmacological profile of the scaffold. The nature of the N-substituent can influence potency, selectivity, and physicochemical properties like solubility and lipophilicity. nih.govfrontiersin.org

In related N-substituted 3,5-diarylidene-piperidin-4-ones, SAR studies have shown that the N-substituent plays a critical role in antiproliferative activity. researchgate.net For example, introducing small acyl groups like an N-propanoyl group resulted in highly potent compounds. researchgate.net In other heterocyclic systems, substituting the nitrogen with benzyl (B1604629) groups or various polycyclic moieties has been explored to probe the binding pocket of the target receptor. nih.gov Generally, apolar substituents on the nitrogen or on a linker attached to the nitrogen tend to result in higher activity, suggesting the importance of hydrophobic interactions in the target's binding site. nih.govfrontiersin.org

| N-Substituent | General Impact on Activity | Reference |

|---|---|---|

| Small Acyl Groups (e.g., Propanoyl) | Increased antiproliferative potency | researchgate.net |

| Benzyl Groups | Potent activity observed in some series | nih.gov |

| Apolar Moieties (e.g., Aryl, Benzyl) | Generally leads to higher activity compared to polar groups | nih.govfrontiersin.org |

| Polycyclic Moieties | Can lead to a complete loss of activity, depending on the target | nih.gov |

In addition to N-substitution, modifications at other positions on the piperidinone ring can fine-tune biological activity. Studies on related 3,5-bis(arylidene)-4-piperidones, which share the core piperidinone structure, provide valuable insights. In this class of compounds, the introduction of trifluoromethyl groups onto the arylidene rings significantly enhanced anti-tumor and anti-inflammatory activities. nih.govnih.gov

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. As a result, different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.

While specific research on the stereoisomers of this compound is not extensively documented, the principle of stereochemical influence is broadly applicable. For instance, studies on other chiral compounds demonstrate that biological activity is often dependent on their specific stereochemistry. mdpi.com Research on nature-inspired compounds has shown that only specific isomers display significant biological effects, suggesting that cellular uptake and target engagement are highly stereoselective processes. mdpi.com The development of asymmetric synthesis methods is crucial for producing enantiomerically pure compounds, allowing for the evaluation of the pharmacological properties of individual isomers. researchgate.net The introduction of chiral piperidine (B6355638) scaffolds into drug candidates can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

Pharmacological Applications and Target Engagement

Derivatives of the trifluoromethyl-piperidine scaffold have been investigated for a wide range of therapeutic applications, demonstrating significant activity in preclinical models.

Piperidone derivatives have shown promise as antimicrobial agents. Studies on various 3,5-diarylidene-4-piperidone derivatives revealed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The introduction of a trifluoromethyl group into different heterocyclic scaffolds has been shown to enhance antimicrobial efficacy. nih.gov For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the realm of antifungal research, certain piperidone compounds have been identified as modest inhibitors of Cryptococcus neoformans. mdpi.com Furthermore, trifluoromethyl pyrimidine derivatives have demonstrated excellent in vitro activity against fungal pathogens like Botrytis cinerea. nih.gov The data below summarizes the minimum inhibitory concentration (MIC) for select trifluoromethyl-containing compounds against various microbes.

Table 1: Antimicrobial Activity of Selected Trifluoromethyl-Containing Compounds

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Bromo and trifluoromethyl substituted pyrazole | S. aureus | 0.78 | nih.gov |

| Bromo and trifluoromethyl substituted pyrazole | E. faecium | 0.78 | nih.gov |

| Bromo and trifluoromethyl substituted pyrazole | S. epidermidis | 1.56 | nih.gov |

| Trifluoromethyl-substituted pyrazole | MRSA | 3.12 | nih.gov |

The trifluoromethyl-piperidine moiety is a key component in the development of novel antiviral agents. A series of isatin derivatives incorporating a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) group were synthesized and evaluated as broad-spectrum antiviral agents. mdpi.comnih.gov These compounds showed potent activity against influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.comnih.gov

Notably, specific compounds from this series displayed high efficacy, with IC50 values in the nanomolar range. mdpi.comnih.gov Further studies involving quantitative PCR revealed that these compounds could significantly decrease viral gene expression. mdpi.com Other research has also highlighted the potential of piperidine derivatives as effective agents against the influenza A/H1N1 virus, with some showing efficacy comparable to oseltamivir. mdpi.com Additionally, trifluoromethyl pyridine (B92270) piperazine derivatives have been explored as potential activators of plant immune systems to combat viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.govconsensus.app

Table 2: In Vitro Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

| Compound | Target Virus | IC50 (µM) | Source |

|---|---|---|---|

| Compound 9 | Influenza H1N1 | 0.0027 | mdpi.comnih.gov |

| Compound 5 | HSV-1 | 0.0022 | mdpi.comnih.gov |

| Compound 4 | Coxsackievirus B3 | 0.0092 | mdpi.comnih.gov |

Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs), which are structurally related to the core focus of this article, have been identified as potent anti-inflammatory agents. nih.gov The primary mechanism of action for these compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

By inhibiting the activation of NF-κB, these piperidone derivatives can suppress the production of inflammatory mediators such as TNF-α, IL-1, IL-6, and COX-2. nih.gov Specifically, research has shown that these compounds can directly inhibit the phosphorylation of key proteins in the NF-κB pathway, such as p65 and IκBα. nih.gov The introduction of the trifluoromethyl group is noted to significantly enhance these anti-inflammatory and anti-tumor activities compared to other substituents. nih.gov

The same class of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones that exhibit anti-inflammatory properties has also demonstrated significant potential as anticancer agents, particularly against hepatocellular carcinoma. nih.govnih.gov Their anticancer effect is also linked to the inhibition of the NF-κB pathway, which is known to prevent apoptosis and promote cell proliferation in cancer cells. nih.gov

Preclinical studies have shown that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. nih.gov The mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and cleaved-caspase-3. nih.gov The presence of multiple trifluoromethyl groups on the scaffold appears to enhance the anti-tumor activity. nih.gov The trifluoromethyl group itself is a component of several FDA-approved anticancer drugs, where it contributes to improved pharmacological properties. nih.gov

Table 3: Biological Mechanisms of Trifluoromethyl-Substituted BAPs in Cancer Cells

| Mechanism | Effect | Key Proteins Modulated | Source |

|---|---|---|---|

| NF-κB Inhibition | Suppression of Proliferation | p65, IκBα | nih.govnih.gov |

| Apoptosis Induction | Promotion of Cancer Cell Death | Bcl-2 (downregulated), Bax (upregulated), C-caspase-3 (upregulated) | nih.gov |

The piperidine scaffold is a common feature in many neuroactive compounds and drugs targeting the central nervous system. nih.gov While direct studies on the neuroactive properties of this compound are limited, research on related structures provides insight into their potential.

For example, piperidine derivatives have been designed as neuroprotective agents for conditions like ischemic stroke. sophion.com In the context of Alzheimer's disease, various piperidine-containing molecules are being investigated for their ability to inhibit cholinesterases, a key therapeutic strategy for the disease. nih.govnih.gov The structural framework of piperidine allows for the precise orientation of functional groups to interact with neuronal targets. The development of piperidine-based compounds continues to be a promising avenue for discovering drug candidates for a range of neurodegenerative diseases. nih.gov

Neuroactive Properties

Glycine Transporter Inhibition

The glycine transporter 1 (GlyT1) has been identified as a significant target for the therapeutic intervention of schizophrenia. nih.govresearchgate.net Inhibition of GlyT1 increases the concentration of glycine in the synaptic cleft, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors. nih.govdoi.org This modulation of NMDA receptor activity is believed to be beneficial in treating the symptoms of schizophrenia. nih.govdoi.org

Derivatives of the this compound scaffold have been investigated as potential GlyT1 inhibitors. Research in this area has led to the discovery of potent and selective inhibitors. For instance, the optimization of a class of 2-alkoxy-5-methylsulfonebenzoylpiperazine GlyT1 inhibitors resulted in the discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a compound that has shown promise in clinical trials for schizophrenia. nih.govresearchgate.net

Studies have explored the structure-activity relationships of various series of GlyT1 inhibitors. For example, some substituted N-methyl-glycine (sarcosine) derivatives and non-sarcosine-containing inhibitors like SSR504734 have been described. nih.govdoi.org The mode of interaction of these compounds with GlyT1 has been analyzed using electrophysiological measurements and binding assays, revealing both competitive and noncompetitive inhibition mechanisms. nih.govdoi.org

| Compound/Class | Target | Significance |

| RG1678 | GlyT1 | Promising novel medicine for schizophrenia treatment nih.govresearchgate.net |

| Sarcosine derivatives | GlyT1 | Exhibit noncompetitive inhibition nih.govdoi.org |

| SSR504734 | GlyT1 | Exhibits reversible and competitive inhibition nih.govdoi.org |

Opioid Receptor Ligand Activity (e.g., Kappa Opioid Analgesics)

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. nih.gov Kappa opioid receptor (KOR) agonists are known to produce potent analgesic effects. chemrxiv.org However, the development of KOR agonists with minimal side effects remains a significant challenge. nih.gov

The this compound scaffold has been incorporated into molecules designed to interact with opioid receptors. Research has focused on developing ligands with high affinity and selectivity for the KOR. For example, studies have described the activity of a set of opioid drugs, including partial agonists, at the mouse κ-opioid receptors. nih.gov The intrinsic activities and potencies of these ligands were determined relative to the endogenous ligand dynorphin and the κ agonist fentanyl. nih.gov Such studies help in understanding the mode of action of these opioid ligands at the receptor level. nih.gov

| Ligand | Receptor | Activity |

| Fentanyl | Kappa Opioid Receptor | High intrinsic activity nih.gov |

| Nalbuphine | Kappa Opioid Receptor | Low intrinsic activity, potential competitive antagonist nih.gov |

| Naltrexone | Kappa Opioid Receptor | Antagonist nih.gov |

Calcium Channel Modulation

Voltage-gated calcium channels are essential for various physiological processes, and their modulation can have significant therapeutic effects. nih.gov Dihydropyridine-sensitive L-type calcium channels, for instance, are targets for drugs used to treat cardiovascular diseases. youtube.com

While direct examples of this compound derivatives as calcium channel modulators are not extensively documented in the provided context, the broader class of piperidine-containing compounds has been explored for this activity. The modulation of these channels often involves complex mechanisms, including allosteric interactions and dependence on the phosphorylation state of the channel. nih.gov

Dopamine Transporter Inhibition

The dopamine transporter (DAT) plays a crucial role in regulating dopamine levels in the brain and is a key target for drugs used to treat conditions like Parkinson's disease and attention deficit hyperactivity disorder (ADHD). frontiersin.org Inhibition of DAT increases the synaptic concentration of dopamine. nih.gov

Piperazine-based compounds, which share a cyclic amine structure with piperidinones, have been extensively studied as DAT inhibitors. nih.govbioworld.com For example, GBR 12909, a piperazine derivative, has been shown to induce a conformational change in the transporter protein upon binding. nih.gov The study of such interactions provides insights into the general properties of the dopamine transporter protein. nih.gov

| Compound | Target | Mechanism of Action |

| GBR 12909 | Dopamine Transporter | Induces a slow isomerization step upon binding nih.gov |

Enzyme Inhibition Profiles (e.g., Farnesyltransferase, DHFR)

Enzyme inhibition is a fundamental strategy in drug discovery. Dihydrofolate reductase (DHFR) is a well-established target for anticancer and antimicrobial agents. wikipedia.orgresearchgate.net DHFR inhibitors interfere with the synthesis of essential cellular components, thereby inhibiting cell growth. nih.govnih.gov

The this compound scaffold can be incorporated into molecules designed to inhibit various enzymes. While specific examples targeting farnesyltransferase were not detailed in the provided search results, the development of DHFR inhibitors is a broad field. Non-classical antifolates like trimethoprim, which contains a pyrimidine ring, serve as templates for designing novel DHFR inhibitors. researchgate.netmdpi.com The structural features and lipid solubility of antifolate compounds are critical for their inhibitory activity against DHFR. nih.gov

Studies on 5-Hydroxytryptamine (5-HT) Uptake Inhibition

The serotonin transporter (SERT) is the primary target for a major class of antidepressants known as selective serotonin reuptake inhibitors (SSRIs). clinpgx.org By blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT), SSRIs increase its availability in the synapse. doi.org

Compounds incorporating the this compound scaffold have been investigated for their potential as 5-HT uptake inhibitors. For instance, YM992, a selective serotonin reuptake inhibitor and a potent 5-HT2A antagonist, has been studied for its effects on the firing activity of norepinephrine neurons. doi.orgnih.gov Such dual-action compounds might offer additional benefits in treating affective and anxiety disorders. nih.gov The antidepressant effects of compounds are often linked to adaptive changes in both serotonergic and noradrenergic neurotransmission. clinpgx.org

In Vivo and In Vitro Efficacy Assessments of Analogues

The evaluation of drug candidates involves a combination of in vitro and in vivo studies to assess their efficacy and pharmacological properties.

In Vitro Studies: These are conducted in a controlled environment outside of a living organism, such as in cell cultures. For example, the trypanocidal activity of nitrofurantoin analogs was initially evaluated against various trypanosome species in vitro to determine their half-maximal inhibitory concentration (IC50). mdpi.com Similarly, the antiviral activity of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives was assessed in vitro, with some compounds showing high potency. nih.gov

In Vivo Studies: These are conducted in living organisms, such as animal models, to understand how a compound behaves in a whole system. For instance, the in vivo efficacy of anti-Chlamydia trachomatis agents was evaluated in a mouse model, where some compounds significantly reduced chlamydial infection. nih.gov The in vivo effects of a dopamine D1 receptor agonist were studied in monkeys with parkinsonism to understand its impact on detrusor hyperreflexia. nih.gov

These assessments are crucial for determining the therapeutic potential of new chemical entities. The correlation between in vitro and in vivo results is not always direct, as factors like metabolism, distribution, and bioavailability play a significant role in the in vivo setting. mdpi.com

Iv. Computational and Theoretical Studies on 4 Trifluoromethyl Piperidin 2 One

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

In the context of trifluoromethylated piperidones, molecular docking studies have been employed to elucidate the binding modes of these compounds with various biological targets. For instance, research on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones has utilized molecular docking to confirm their binding to the active sites of proteins like Bcl-2, p65, and p38, which are implicated in cancer and inflammation. physchemres.org Similarly, docking studies on other piperidine (B6355638) derivatives have helped to predict their binding interactions within the active sites of enzymes like HIV-1 protease and monoamine oxidase (MAO-A and MAO-B). nih.gov

For 4-(Trifluoromethyl)piperidin-2-one, a hypothetical molecular docking study could be envisioned to explore its potential interactions with a target protein. The results of such a study would typically be presented in a table format, summarizing key parameters like binding energy and interacting residues.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR 82, PHE 268, LEU 301 |

| Hydrogen Bond Interactions | Amide N-H with SER 120 (backbone C=O) |

| Hydrophobic Interactions | Trifluoromethyl group with hydrophobic pocket |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Note: The data in this table is illustrative and not based on experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.com These models are used to predict the activity of new, untested compounds and to understand which structural features are important for activity.

QSAR studies have been successfully applied to various piperidone and piperidine derivatives to develop predictive models for their biological activities, such as cytotoxicity and insecticidal effects. physchemres.orgnih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). tandfonline.com By correlating these descriptors with observed biological activity, a predictive QSAR model can be built.

For a series of analogs of this compound, a QSAR study could identify key descriptors that influence their activity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| 3D | Molecular Volume (Vol) | The van der Waals volume of the molecule. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. |

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a cyclic system like the piperidin-2-one ring, conformational analysis is critical for understanding its three-dimensional shape and how it will interact with biological targets.

The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence of substituents and the lactam functionality in this compound can influence the conformational equilibrium. The trifluoromethyl group at the 4-position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions. The lactam moiety introduces some planarity to that part of the ring. Computational methods can be used to predict the relative energies of different conformations. researchgate.net

Table 3: Predicted Relative Energies of this compound Conformers

| Conformer | CF3 Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | 0.0 (most stable) |

| Chair 2 | Axial | +2.5 |

| Twist-Boat | - | +5.8 |

Note: The data in this table is illustrative and based on general principles of conformational analysis.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. youtube.comyoutube.com DFT calculations can provide valuable insights into the electronic properties and reactivity of a molecule.

For this compound, DFT could be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence these properties. nih.govgeorgiasouthern.edu This can affect the molecule's reactivity, stability, and intermolecular interactions.

Table 4: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Influences solubility and intermolecular interactions. |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | Indicates susceptibility to nucleophilic attack. |

Note: The data in this table is illustrative and not based on experimental results.

Cheminformatics and Database Mining for Related Scaffolds

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.govresearchgate.net Database mining of chemical libraries is a common approach in drug discovery to identify compounds with specific structural features or predicted properties.

While specific data for this compound may be sparse, cheminformatics tools can be used to search large chemical databases for related scaffolds. This can help in identifying commercially available analogs, understanding the "chemical space" around this scaffold, and designing new libraries of compounds for synthesis and testing. nih.govresearchgate.net

Table 5: Relevant Chemical Databases for Mining Piperidine Scaffolds

| Database | Description |

| PubChem | A public database of chemical molecules and their activities against biological assays. |

| ChEMBL | A manually curated chemical database of bioactive molecules with drug-like properties. |

| ZINC | A free database of commercially-available compounds for virtual screening. |

| SciFinder | A comprehensive database of chemical literature and substance information from CAS. |

| Reaxys | A database of chemical reactions, substance properties, and associated literature. |

Void Analysis and Crystal Structure Stability Investigations

The study of the solid-state properties of a compound, such as its crystal structure, is crucial for pharmaceutical development. Void analysis is a computational technique used to identify and characterize the empty spaces or voids within a crystal lattice. nih.govresearchgate.netiucr.org The size and distribution of these voids can influence the material's density, stability, and mechanical properties. researchgate.net

While the crystal structure of this compound is not publicly available, if it were determined, void analysis could be performed. The introduction of a trifluoromethyl group can significantly affect crystal packing due to its size and potential for weak fluorine-based interactions. rsc.org This can lead to either more efficient packing or the creation of voids.

Table 6: Illustrative Crystal and Void Analysis Data for a Hypothetical Crystal Structure of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume (ų) | 850 |

| Calculated Density (g/cm³) | 1.30 |

| Void Volume (ų) | 15.3 |

| Percentage of Unit Cell Volume as Void | 1.8% |

Note: The data in this table is hypothetical and for illustrative purposes only.

V. Future Directions and Emerging Research Areas

Development of Novel Bioactive 4-(Trifluoromethyl)piperidin-2-one Analogues

The development of new bioactive analogues of this compound is a primary focus of ongoing research. The trifluoromethyl group is a key feature, known to enhance metabolic stability and membrane permeability of drug candidates. nih.govresearchgate.net Current efforts are centered on modifying the core piperidone structure to improve potency and selectivity for various biological targets.

One promising area of research involves the synthesis of 3,5-bis(arylidene)-4-piperidones (BAPs) with trifluoromethyl substitutions. nih.govtandfonline.comresearchgate.net Studies have shown that the introduction of a trifluoromethyl group on the aromatic rings of BAPs can enhance their anti-tumor and anti-inflammatory activities. nih.govtandfonline.com The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the compounds, potentially leading to stronger interactions with target proteins. nih.gov

Furthermore, the synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives has yielded compounds with potent anti-inflammatory activity. nih.gov These analogues have been shown to inhibit the production of inflammatory mediators such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), and nitric oxide (NO). nih.gov The structure-activity relationship (SAR) studies of these compounds provide valuable insights for the design of even more effective anti-inflammatory agents. nih.gov

Researchers are also exploring the synthesis of α-trifluoromethyl monocyclic piperidinic derivatives from various starting materials, including pipecolic acid and pyridine (B92270) derivatives. researchgate.netnih.gov These synthetic strategies allow for the creation of a diverse library of analogues with unique stereochemistry and substitution patterns, which is crucial for fine-tuning their biological activity. nih.gov

Table 1: Examples of Bioactive this compound Analogues and their Biological Activities

| Compound | Target/Activity | IC₅₀/EC₅₀ | Reference |

| Compound 16 (a trifluoromethyl-substituted BAP) | Anti-hepatoma (HepG2 cells) | Not specified | nih.govtandfonline.comresearchgate.net |

| Compound c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | Inhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production in RAW 264.7 cells | Not specified | nih.gov |

| Compound c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) | Inhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production in RAW 264.7 cells | Not specified | nih.gov |

| Compound 5a (an aralkyl piperidine (B6355638) derivative) | Serotonin reuptake inhibition | 1.9 nM | nih.gov |

| Compound 4l (a tetrahydropyridine (B1245486) derivative) | MAO-A inhibition | 0.40 ± 0.05 μM | researchgate.net |

| Compound 4n (a tetrahydropyridine derivative) | MAO-B inhibition | 1.01 ± 0.03 μM | researchgate.net |

| Compound 5 (2-(trifluoromethyl) benzyl (B1604629) azepane-1-carbodithioate) | AChE inhibition | 4.37 ± 0.94 µM | researchgate.net |

| Compound 5 (2-(trifluoromethyl) benzyl azepane-1-carbodithioate) | BChE inhibition | 14.9 ± 1.11 µM | researchgate.net |

| Compound 4 (a fluorine-substituted piperidine derivative) | α-glucosidase inhibition | Not specified | researchgate.net |

| Compound 2 (a fluorine-substituted piperidine derivative) | AChE inhibition (mixed-type) | Not specified | researchgate.net |

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; MAO: Monoamine Oxidase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Exploration of New Biological Targets and Disease Areas

The unique structural and electronic properties of this compound and its analogues make them attractive candidates for exploring new biological targets and treating a wider range of diseases. While initial research may have focused on specific areas, the versatility of this scaffold opens doors to new therapeutic possibilities.

One emerging area is the targeting of enzymes involved in metabolic diseases. For instance, fluorine-substituted piperidine derivatives have been investigated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This suggests a potential application in the management of type 2 diabetes. researchgate.net

Another area of significant interest is neurodegenerative diseases. Researchers have synthesized trifluoromethyl-containing piperidines that act as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are important targets in the treatment of depression and Parkinson's disease. researchgate.net Additionally, some piperidine derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.net

The anti-inflammatory properties of trifluoromethyl-substituted BAPs are also being explored in greater depth. nih.govtandfonline.comnih.gov The inhibition of the NF-κB signaling pathway by these compounds suggests their potential use in treating chronic inflammatory conditions and certain types of cancer, such as hepatocellular carcinoma. nih.govtandfonline.com Molecular docking studies have indicated that these compounds can bind to the active sites of key proteins in this pathway, including p65 and Bcl-2. nih.govtandfonline.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound analogues. These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets and predicting the properties of new molecules. tandfonline.comnih.gov

AI algorithms can be employed to predict the physicochemical properties of potential drug candidates, such as their solubility, bioavailability, and toxicity. tandfonline.com This allows researchers to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. tandfonline.com For example, ML models can be trained on existing data for piperidone derivatives to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new virtual compounds.

Furthermore, AI can be used for target identification and validation. By analyzing biological data, AI can help identify new protein targets for which this compound analogues may be effective. tandfonline.com Once a target is identified, computational methods like molecular docking can be used to predict the binding affinity and mode of interaction between a library of virtual analogues and the target protein. researchgate.net This in silico screening can efficiently narrow down the number of compounds that need to be synthesized and tested in the lab.

Generative AI models can also be used to design entirely new molecular structures with desired properties. By learning the underlying patterns in known active compounds, these models can propose novel this compound derivatives that are optimized for activity against a specific target.

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to create more environmentally friendly and efficient processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising green chemistry approach is the use of deep eutectic solvents (DESs) as reaction media. nih.gov DESs are mixtures of compounds that have a much lower melting point than their individual components and can serve as biodegradable and low-cost alternatives to traditional volatile organic solvents. The synthesis of piperidin-4-one derivatives has been successfully demonstrated using a DES composed of glucose and urea. nih.gov

Flow chemistry is another sustainable technology that is gaining traction in pharmaceutical synthesis. Continuous flow reactors offer several advantages over traditional batch processing, including better control over reaction parameters, improved safety when handling hazardous reagents, and the potential for higher yields and purity. The synthesis of piperidine derivatives has been achieved using flow chemistry, highlighting its potential for the scalable and sustainable production of this compound analogues.

Other green synthetic methods being explored include water-mediated intramolecular cyclization reactions and the use of solid-phase peptide synthesis (SPPS) techniques that minimize solvent consumption. nih.gov These methods not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production processes.

Applications in Chemical Biology and Probe Development

The development of chemical probes is a crucial aspect of chemical biology, enabling the study of biological processes in living systems. The this compound scaffold holds potential for the design of such probes due to its inherent biological activity and the possibility of incorporating reporter groups.

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway. Fluorescent probes, for example, can be used to visualize the localization and dynamics of a target protein within a cell. nih.govresearchgate.net Given that certain this compound analogues exhibit potent and selective inhibition of enzymes like phosphodiesterase 5 (PDE5) and heat shock protein 90 (Hsp90), these molecules could serve as a starting point for the development of fluorescent probes for these targets. nih.govresearchgate.net

The design of such a probe would involve attaching a fluorescent dye to the this compound scaffold in a way that does not significantly disrupt its binding to the target protein. researchgate.net The resulting fluorescent probe could then be used in techniques like fluorescence microscopy and flow cytometry to study the role of the target protein in various cellular processes and disease states. researchgate.net

In addition to fluorescent probes, the this compound scaffold could be used to develop other types of chemical probes, such as biotinylated probes for affinity purification of target proteins or photoaffinity probes for identifying the binding site of a drug. The versatility of the piperidone core allows for chemical modifications to introduce these functionalities, opening up new avenues for understanding the complex biology associated with the targets of these compounds.

Q & A

Q. What analytical methods ensure purity and stability of this compound during storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC . Use mass balance approaches to quantify impurities. Store samples under inert gas (N) in amber vials at -20°C. For hygroscopic derivatives, pair Karl Fischer titration with TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.